molecular formula C16H24N2O B12486741 3-(3,5-dimethylpiperidin-1-yl)-N-phenylpropanamide

3-(3,5-dimethylpiperidin-1-yl)-N-phenylpropanamide

Cat. No.: B12486741
M. Wt: 260.37 g/mol
InChI Key: CFMUYKXNSHGRPL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethylpiperidin-1-yl)-N-phenylpropanamide typically involves the reaction of 3,5-dimethylpiperidine with N-phenylpropanamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Common solvents used in this synthesis include tetrahydrofuran (THF) and dimethylformamide (DMF), while catalysts such as palladium on carbon (Pd/C) are often employed .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and automated synthesis systems may be utilized to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethylpiperidin-1-yl)-N-phenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 3-(3,5-dimethylpiperidin-1-yl)-N-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-dimethylpiperidin-1-yl)-N-phenylpropanamide is unique due to its specific combination of a piperidine ring and a phenylpropanamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H24N2O

Molecular Weight

260.37 g/mol

IUPAC Name

3-(3,5-dimethylpiperidin-1-yl)-N-phenylpropanamide

InChI

InChI=1S/C16H24N2O/c1-13-10-14(2)12-18(11-13)9-8-16(19)17-15-6-4-3-5-7-15/h3-7,13-14H,8-12H2,1-2H3,(H,17,19)

InChI Key

CFMUYKXNSHGRPL-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)CCC(=O)NC2=CC=CC=C2)C

Origin of Product

United States

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